1-Azido-2-(trifluoromethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(trifluoromethyl)phenyl halides with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .
Another method involves the use of phase transfer catalysis, where the azide ion is transferred from an aqueous phase to an organic phase containing the 2-(trifluoromethyl)phenyl halide. This method can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be advantageous for scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), heating.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Cycloaddition: Triazoles, which are valuable intermediates in medicinal chemistry and materials science.
Reduction: 2-(trifluoromethyl)aniline, a useful building block in organic synthesis.
Scientific Research Applications
1-Azido-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used to label biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes at the molecular level.
Medicine: Triazole derivatives synthesized from this compound have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-azido-2-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and increase the reaction rate .
In reduction reactions, the azido group is converted to an amine through the transfer of electrons from the reducing agent to the azido group, breaking the nitrogen-nitrogen bonds and forming a primary amine .
Comparison with Similar Compounds
1-Azido-2-(trifluoromethyl)benzene can be compared with other azido-substituted benzene derivatives:
1-Azido-4-fluorobenzene: Similar reactivity but with a fluorine substituent instead of a trifluoromethyl group.
4-Azidotoluene: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
1-Azido-4-bromobenzene: Contains a bromine substituent, which can participate in additional reactions such as cross-coupling.
Azidobenzene: The simplest azido-substituted benzene, lacking additional substituents that can influence reactivity.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, increasing the compound’s lipophilicity and influencing its reactivity in various chemical reactions.
Properties
IUPAC Name |
1-azido-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-1-2-4-6(5)12-13-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDKRVXJOVOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530017 | |
Record name | 1-Azido-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-68-1 | |
Record name | 1-Azido-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key findings regarding the thermal decomposition of 1-azido-2-(trifluoromethyl)benzene in this research?
A1: The research primarily focused on characterizing the exothermic decomposition of various aryl azides, including this compound, using techniques like DSC, TGA-FTIR, and C80-FTIR []. For this compound, the study highlighted significant data obtained, indicating its potential thermal instability. While the exact decomposition pathways were not fully elucidated, the research suggests possible routes to explain the observed thermal behavior of this specific azide compound [].
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